3-Formyl-2-hydroxybenzonitrile

Description

The exact mass of the compound 3-Formyl-2-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Formyl-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

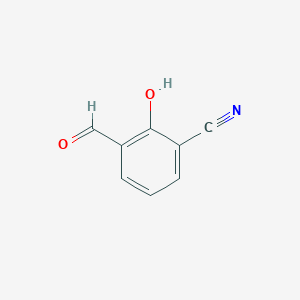

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZNTASFXDNPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608644 | |

| Record name | 3-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858478-91-8 | |

| Record name | 3-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Formyl-2-hydroxybenzonitrile chemical properties and structure

An In-Depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile: Structure, Properties, and Synthetic Utility

Core Compound Identification and Introduction

3-Formyl-2-hydroxybenzonitrile (CAS No. 858478-91-8) is a multifunctional aromatic compound of significant interest to the chemical research and drug development sectors.[1][] Its structure incorporates three key functional groups—a nitrile, a hydroxyl, and a formyl group—on a benzene scaffold. This unique arrangement provides a versatile platform for a wide array of chemical transformations, positioning it as a valuable building block in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and advanced materials.[1] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and synthetic utility, grounded in established chemical principles.

| Identifier | Value | Source |

| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [] |

| CAS Number | 858478-91-8 | [][3] |

| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [] |

| Molecular Formula | C₈H₅NO₂ | [][3] |

| Molecular Weight | 147.13 g/mol | [][3] |

| InChI Key | ZEZNTASFXDNPHK-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)O)C=O | [] |

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-Formyl-2-hydroxybenzonitrile, with its adjacent hydroxyl and formyl groups, allows for intramolecular hydrogen bonding, which influences its chemical and physical properties. The electron-withdrawing nature of both the nitrile and formyl groups significantly impacts the reactivity of the aromatic ring.[1]

Caption: Chemical structure of 3-Formyl-2-hydroxybenzonitrile.

Table of Physicochemical Properties:

| Property | Value | Notes |

| Topological Polar Surface Area (TPSA) | 61.09 Ų | Computational Data[4] |

| logP | 1.07638 | Computational Data[4] |

| Hydrogen Bond Donors | 1 | Computational Data[4] |

| Hydrogen Bond Acceptors | 3 | Computational Data[4] |

| Rotatable Bonds | 1 | Computational Data[4] |

| Storage Condition | 2-8°C, sealed in dry, under inert gas | Recommended[4][5] |

Expected Spectroscopic Signature for Structural Verification

| Spectroscopy | Expected Chemical Shift / Signal | Corresponding Functional Group / Protons |

| ¹H NMR | δ 9.8 - 11.0 ppm (s, 1H) | Aldehyde proton (-CHO) |

| δ 7.0 - 8.0 ppm (m, 3H) | Aromatic protons (Ar-H) | |

| Variable, broad (s, 1H) | Phenolic hydroxyl proton (-OH) | |

| ¹³C NMR | δ 185 - 195 ppm | Aldehyde carbonyl carbon (C=O) |

| δ 115 - 160 ppm | Aromatic and hydroxyl-bearing carbons | |

| δ 115 - 120 ppm | Nitrile carbon (C≡N) | |

| FT-IR | ~3200 - 3400 cm⁻¹ (broad) | O-H stretch from the hydroxyl group |

| ~2220 - 2240 cm⁻¹ (sharp) | C≡N stretch from the nitrile group | |

| ~1660 - 1690 cm⁻¹ (strong) | C=O stretch from the aldehyde group | |

| Mass Spec (ESI) | [M-H]⁻ at m/z 146.02 | Deprotonated molecular ion in negative mode |

Synthetic Pathways and Methodologies

The synthesis of 3-Formyl-2-hydroxybenzonitrile is not widely documented, but a logical and effective route can be designed based on established organometallic and formylation reactions. The most direct approach involves the ortho-formylation of a 2-hydroxybenzonitrile precursor. This strategy offers high regioselectivity due to the directing effect of the phenolic hydroxyl group.

Sources

- 1. benchchem.com [benchchem.com]

- 3. 858478-91-8|3-Formyl-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. rsc.org [rsc.org]

Physicochemical characteristics of 3-Formyl-2-hydroxybenzonitrile

An In-Depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile

Introduction

3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, is a multifunctional aromatic compound of significant interest in synthetic chemistry.[] Its unique structure, featuring hydroxyl, formyl, and nitrile groups in a proximate arrangement on a benzene ring, imparts a versatile reactivity profile. This makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds, specialized ligands, and potential pharmaceutical agents.[2][3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Structural Properties

The arrangement of a hydrogen bond-donating hydroxyl group adjacent to a hydrogen bond-accepting aldehyde on an electron-deficient aromatic ring defines the core physicochemical nature of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₂ | [] |

| Molecular Weight | 147.13 g/mol | [][4] |

| CAS Number | 858478-91-8 | [][5] |

| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [] |

| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [] |

| Appearance | Expected to be a solid | [6] |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols; slightly soluble in water. | [7] |

Spectroscopic Characterization

The spectroscopic profile of 3-Formyl-2-hydroxybenzonitrile is dictated by its three functional groups and the aromatic system. Theoretical analysis and comparison with similar structures allow for a detailed prediction of its spectral characteristics.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups. The intramolecular hydrogen bonding between the phenolic -OH and the aldehyde -C=O is expected to influence the position and shape of their respective absorption bands.

-

-OH Stretch: A broad band is anticipated in the region of 3200-3400 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

-C≡N (Nitrile) Stretch: A sharp, medium-intensity absorption is expected around 2220-2240 cm⁻¹.[11]

-

-C=O (Aldehyde) Stretch: A strong, sharp peak is predicted in the 1650-1680 cm⁻¹ region. Its frequency is lowered from a typical aldehyde (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[8]

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the substitution pattern and overall structure.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.8-10.5 ppm.

-

Phenolic Proton (-OH): A broad singlet, also at a downfield chemical shift (potentially δ 10.0-12.0 ppm), with its exact position being concentration and solvent-dependent. The strong intramolecular hydrogen bond contributes to this significant downfield shift.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system in the δ 7.0-8.0 ppm range, with their specific shifts and coupling constants determined by the electronic effects of the three substituents.

-

-

¹³C NMR:

-

Aldehyde Carbonyl Carbon: Expected around δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the ring carbons.

-

Nitrile Carbon: A signal is anticipated in the δ 115-120 ppm region.

-

UV-Visible Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals the electronic transitions within the molecule. For 3-Formyl-2-hydroxybenzonitrile, absorption bands are expected that correspond to π→π* transitions within the conjugated aromatic system.[12] The presence of auxochromic (-OH) and chromophoric (-CHO, -C≡N) groups will result in characteristic absorption maxima, likely in the 250-350 nm range.

Synthesis and Chemical Reactivity

Synthetic Approach

As a substituted benzaldehyde, a common synthetic strategy involves the ortho-formylation of a corresponding phenolic precursor, in this case, 2-hydroxybenzonitrile (salicylonitrile). The Duff reaction or the Reimer-Tiemann reaction are classical methods for such transformations, though selectivity can be a challenge. A more controlled approach involves the protection of the phenol, followed by ortho-lithiation, reaction with a formylating agent like DMF, and subsequent deprotection.

Below is a generalized workflow for a plausible synthesis.

Caption: Generalized workflow for the synthesis of 3-Formyl-2-hydroxybenzonitrile.

Experimental Protocol: General Synthesis

This protocol outlines a general method for the formylation of 2-hydroxybenzonitrile. Causality: The hydroxyl group must be protected first to prevent it from being deprotonated by the strong base (n-BuLi) used for lithiation. Directed ortho-metalation is then used to selectively introduce the formyl group at the desired position.

-

Protection: Dissolve 2-hydroxybenzonitrile (1.0 eq) in an anhydrous solvent like THF. Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq). After cessation of gas evolution, add a protecting group agent (e.g., MOMCl, 1.1 eq) and allow the reaction to warm to room temperature. Monitor by TLC until completion. Quench the reaction and perform an aqueous workup followed by purification to isolate the protected phenol.

-

Formylation: Dissolve the protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. Stir for 1-2 hours. Add anhydrous DMF (1.5 eq) and continue stirring at -78 °C for another hour before allowing the mixture to slowly warm to room temperature.

-

Deprotection & Isolation: Quench the reaction by carefully adding 2M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).[13] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) to yield pure 3-Formyl-2-hydroxybenzonitrile.

-

Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR) and by melting point determination.

Chemical Reactivity

The compound's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively or in concert.

Caption: Key reactivity pathways for 3-Formyl-2-hydroxybenzonitrile.

Applications in Drug Development and Research

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, valued as a hydrogen bond acceptor and a bioisostere for other functional groups.[3] Nitrile-containing pharmaceuticals are used in a wide array of treatments.[14]

-

Intermediate for Heterocycle Synthesis: The three functional groups provide an ideal template for constructing fused heterocyclic systems, such as benzofurans or benzoxazines, which are common cores in many bioactive molecules.

-

Ligand Development: The ability of the hydroxyl and aldehyde groups to chelate metal ions makes this molecule a precursor for synthesizing salen-type ligands, which have applications in catalysis and as therapeutic agents.[2]

-

Kinase Inhibitor Scaffolds: Benzonitrile derivatives are frequently explored as kinase inhibitors in oncology research.[3] The specific substitution pattern of 3-Formyl-2-hydroxybenzonitrile offers unique vectors for modification to achieve potent and selective inhibition of targets like mTOR or TBK1.[3]

Safety and Handling

Proper handling of 3-Formyl-2-hydroxybenzonitrile is crucial. The safety profile is derived from data on similar chemical structures, such as other hydroxy- and formyl-benzonitriles.[15][16]

| Hazard Class | Statement | GHS Code | Source(s) |

| Acute Toxicity | Harmful if swallowed. | H302 | [15] |

| Skin Irritation | Causes skin irritation. | H315 | [15][17] |

| Eye Irritation | Causes serious eye irritation. | H319 | [15][17] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [15][17] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protection:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

Conclusion

3-Formyl-2-hydroxybenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its distinct physicochemical properties, governed by the interplay of its hydroxyl, formyl, and nitrile groups, make it a valuable tool for medicinal chemists and materials scientists. A thorough understanding of its spectroscopic characteristics, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

-

ChemBK. (2024, April 9). 3-Formyl-4-hydroxybenzonitrile. Retrieved from ChemBK. [Link]

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Pawar, S. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxybenzaldehyde. Retrieved from The Good Scents Company. [Link]

-

ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Formylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Javed-A./86676f64242940263628178a9c12b7218ef85c18]([Link]

Sources

- 2. ossila.com [ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Formyl-2-hydroxybenzonitrile | C8H5NO2 | CID 22112548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 858478-91-8|3-Formyl-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 6. 3-氯-2-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

Introduction: Unveiling the Molecular Identity of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-2-hydroxybenzonitrile

3-Formyl-2-hydroxybenzonitrile, also known as 3-Cyano-2-hydroxybenzaldehyde, is a trifunctional aromatic compound featuring hydroxyl, formyl, and nitrile groups. This unique arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-CHO, -C≡N) on a benzene ring creates a complex electronic environment and imparts significant versatility.[1] It serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and novel heterocyclic scaffolds.[1]

Given its pivotal role in synthetic chemistry, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 3-Formyl-2-hydroxybenzonitrile. The methodologies and interpretations presented herein are grounded in established principles and are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident characterization of this compound.

The structural foundation of our analysis is the molecule itself, depicted below.

Caption: Molecular Structure of 3-Formyl-2-hydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their electronic environments within a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Formyl-2-hydroxybenzonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as aromatic solvents can induce shifts in proton resonances (Aromatic Solvent-Induced Shifts, ASIS).[2][3] For routine analysis, CDCl₃ is often suitable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CH O) | 9.8 – 10.5 | Singlet (s) | - | 1H |

| Hydroxyl (-OH ) | 11.0 – 11.5 (variable, broad) | Singlet (s) | - | 1H |

| Aromatic (H-4) | 7.6 – 7.8 | Doublet of Doublets (dd) | ~7-8, ~1-2 | 1H |

| Aromatic (H-5) | 7.0 – 7.2 | Triplet (t) | ~7-8 | 1H |

| Aromatic (H-6) | 7.8 – 8.0 | Doublet of Doublets (dd) | ~7-8, ~1-2 | 1H |

The ¹H NMR spectrum of 3-Formyl-2-hydroxybenzonitrile is highly characteristic.

-

Aldehydic and Hydroxyl Protons: The most downfield signal is a sharp singlet corresponding to the aldehydic proton .[1] Its position far downfield is a direct consequence of the strong deshielding effect of the carbonyl group's magnetic anisotropy. The hydroxyl proton also appears significantly downfield, often as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The pronounced downfield shift here is indicative of strong intramolecular hydrogen bonding with the adjacent formyl group's carbonyl oxygen, a feature common in ortho-hydroxybenzaldehydes.[4][5][6]

-

Aromatic Region: The three aromatic protons give rise to a distinct and informative splitting pattern.

-

The proton at the C-5 position appears as a triplet, as it is coupled to two neighboring protons (H-4 and H-6) with similar coupling constants.

-

The protons at C-4 and C-6 each appear as a doublet of doublets. They are split by their ortho neighbor (H-5) with a larger coupling constant (³J, typically 7-8 Hz) and by their meta neighbor with a smaller coupling constant (⁴J, typically 1-2 Hz). This complex pattern is a definitive signature of the 1,2,3-trisubstituted aromatic ring system.

-

Caption: Key ¹H NMR assignments for 3-Formyl-2-hydroxybenzonitrile.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.

The protocol is similar to that for ¹H NMR, using the same sample. However, as the ¹³C isotope has a low natural abundance, a greater number of scans (e.g., 128 or more) is required to obtain a good spectrum. Proton-decoupled mode is standard, resulting in a spectrum where each carbon signal appears as a singlet.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C =O) | 190 – 196 |

| Aromatic (C -OH) | 155 – 162 |

| Aromatic (C -H) | 120 – 140 |

| Aromatic (C -CHO) | 120 – 140 |

| Aromatic (C -CN) | 110 – 120 |

| Nitrile (-C ≡N) | 115 – 120 |

-

Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield (δ > 190 ppm) as is characteristic for this functional group.[1] The nitrile carbon resonates in the δ 115-120 ppm range, a typical value for cyano groups.[1][7]

-

Aromatic Carbons: The six aromatic carbons are chemically distinct and will show six separate signals. The carbon bearing the hydroxyl group (C -OH) is significantly deshielded due to the oxygen's electronegativity, appearing around δ 155-162 ppm. The carbon attached to the nitrile (C -CN) is expected to be the most upfield of the substituted carbons. The remaining carbons, including those attached to the aldehyde and hydrogen atoms, will appear in the typical aromatic region of δ 120-140 ppm. Unambiguous assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

ATR has become a primary sampling method due to its simplicity and lack of required sample preparation.[8] This self-validating system ensures direct and reproducible contact between the sample and the IR beam.

-

Instrument Preparation: Before analysis, record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-Formyl-2-hydroxybenzonitrile powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[9][10]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Standard workflow for ATR-FT-IR analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Hydroxyl (-OH) | 3200 - 3400 | Broad, Strong |

| C-H stretch | Aromatic | ~3100 | Medium |

| C-H stretch | Aldehyde (-CHO) | 2820 - 2880 & 2720 - 2780 | Medium, Sharp |

| C≡N stretch | Nitrile (-C≡N) | 2220 - 2240 | Sharp, Medium |

| C=O stretch | Aldehyde (-CHO) | 1650 - 1670 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

The IR spectrum provides a clear "fingerprint" confirming the key functional groups.

-

O-H Stretch: A prominent, broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the hydroxyl O-H stretch . Its breadth is a result of intermolecular and intramolecular hydrogen bonding.

-

C≡N Stretch: A sharp, moderately intense peak around 2230 cm⁻¹ is the unmistakable signature of the nitrile C≡N triple bond stretch .[1]

-

C=O Stretch: A very strong, sharp band around 1660 cm⁻¹ corresponds to the aldehyde carbonyl C=O stretch . The frequency is lower than that of a simple aromatic aldehyde (~1700 cm⁻¹) due to two factors: conjugation with the aromatic ring and, critically, the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O bond.[5][11]

-

Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weaker, but sharp, bands near 2850 cm⁻¹ and 2750 cm⁻¹, known as Fermi doublets, which arise from the C-H bond stretch of the formyl group.[1]

-

Aromatic Region: Multiple sharp bands between 1450-1600 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺˙).

-

Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

| m/z Value | Proposed Fragment | Identity |

| 147 | [C₈H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [M - H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 118 | [M - CHO]⁺ | Loss of the formyl radical (α-cleavage) |

| 90 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment |

The mass spectrum of an aromatic aldehyde is typically characterized by a strong molecular ion peak due to the stability of the aromatic system.[12][13]

-

Molecular Ion Peak (M⁺˙): The most critical piece of information is the molecular ion peak. For 3-Formyl-2-hydroxybenzonitrile (C₈H₅NO₂), this peak will appear at an m/z of 147 , confirming the molecular weight of the compound.[14][15]

-

Key Fragmentations: The fragmentation pattern provides corroborating structural evidence. For aromatic aldehydes, the most characteristic fragmentations are α-cleavages next to the carbonyl group.[12][16]

-

[M-1]⁺ Peak (m/z 146): Loss of the weakly bound aldehydic hydrogen radical is a very common pathway, resulting in a prominent peak at m/z 146.[1][13]

-

[M-29]⁺ Peak (m/z 118): Loss of the entire formyl radical (•CHO) is another diagnostic α-cleavage, leading to a significant peak at m/z 118.[1][13] This fragment corresponds to the 2-hydroxybenzonitrile cation.

-

Caption: Primary EI-MS fragmentation pathways for the title compound.

Conclusion

The comprehensive spectroscopic analysis of 3-Formyl-2-hydroxybenzonitrile provides a robust and self-validating dataset for its unequivocal identification. The ¹H NMR spectrum confirms the 1,2,3-trisubstitution pattern on the aromatic ring and the presence of the hydroxyl and aldehydic protons. The ¹³C NMR spectrum maps the complete carbon skeleton. FT-IR spectroscopy provides a clear fingerprint of the key hydroxyl, nitrile, and carbonyl functional groups, with the position of the C=O stretch offering insight into the intramolecular hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns consistent with an aromatic aldehyde structure. Together, these techniques provide the necessary evidence for researchers to confidently confirm the structure and purity of this versatile chemical intermediate.

References

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

ACS Publications. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

-

SPIE Digital Library. (2012). Advanced Sampling Techniques for Hand-Held FT-IR Instrumentation. Retrieved from [Link]

-

Indian Academy of Sciences. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PIKE Technologies. (n.d.). FT-IR SAMPLING TECHNIQUES. Retrieved from [Link]

-

ResearchGate. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N'-dibenzylethane-1,2-diamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-formyl-2-hydroxybenzonitrile (C8H5NO2). Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

-

ACS Publications. (2000). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. Retrieved from [Link]

-

ACS Publications. (1984). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Formyl-2-hydroxybenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. ias.ac.in [ias.ac.in]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 15. 5-Formyl-2-hydroxybenzonitrile | C8H5NO2 | CID 22112548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Formyl-2-hydroxybenzonitrile Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 3-Formyl-2-hydroxybenzonitrile and its derivatives. This class of molecules holds significant promise as versatile building blocks in medicinal chemistry and materials science.

Introduction: The Significance of the 3-Formyl-2-hydroxybenzonitrile Scaffold

The 3-Formyl-2-hydroxybenzonitrile core, also known as 2-cyano-6-formylphenol or 3-cyano-2-hydroxybenzaldehyde, is a unique trifunctional aromatic compound.[] It features a hydroxyl group, a nitrile moiety, and a formyl group strategically positioned on a benzene ring. This specific arrangement of electron-withdrawing and electron-donating groups creates a rich chemical landscape for further molecular elaboration, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other novel chemical entities.[2][3]

The discovery and development of derivatives of this scaffold are often driven by the pursuit of new therapeutic agents. Substituted 2-hydroxybenzonitriles have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and herbicidal properties.[4] The strategic placement of the formyl, hydroxyl, and nitrile groups allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs. For instance, the formyl and hydroxyl groups can act as key pharmacophores for interactions with biological targets, while the nitrile group can be a site for further chemical modification or can contribute to the overall electronic properties of the molecule.

Strategic Synthesis of 3-Formyl-2-hydroxybenzonitrile Derivatives

The synthesis of 3-Formyl-2-hydroxybenzonitrile derivatives primarily involves two key stages: the formation of the 2-hydroxybenzonitrile (salicylonitrile) backbone and the subsequent regioselective introduction of a formyl group at the C3 position.

Synthesis of the 2-Hydroxybenzonitrile Precursor

A common and efficient route to the 2-hydroxybenzonitrile precursor starts from the readily available salicylaldehyde. This two-step process involves the formation of an oxime followed by dehydration.[5][6]

Caption: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde.

Experimental Protocol: Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde [5]

Step 1: Oximation of Salicylaldehyde

-

In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in a suitable solvent such as aqueous ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq.) and a base like sodium hydroxide or sodium carbonate (1.1 eq.) in water.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the salicylaldoxime.

-

Filter the solid, wash with cold water, and dry under vacuum to yield salicylaldoxime.

Step 2: Dehydration of Salicylaldoxime

-

In a flask equipped with a reflux condenser, suspend the dried salicylaldoxime (1.0 eq.) in a dehydrating agent such as acetic anhydride (excess).

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the crude 2-hydroxybenzonitrile, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Regioselective Formylation of 2-Hydroxybenzonitrile

The introduction of a formyl group at the C3 position (ortho to the hydroxyl group) of 2-hydroxybenzonitrile is a critical step. Several classical formylation reactions can be employed, with the choice of method influencing the regioselectivity and yield.

Key Formylation Reactions:

-

Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile. It typically favors ortho-formylation of phenols.[7][8]

-

Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium. It is also known for its preference for ortho-formylation of phenols.[2]

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][9]

For achieving high regioselectivity for the ortho position, a modified Duff reaction or a magnesium-mediated formylation offers a promising approach.[10][11]

Caption: Ortho-formylation of 2-hydroxybenzonitrile.

Representative Experimental Protocol: Ortho-Formylation of 2-Hydroxybenzonitrile [10][12]

This protocol is based on the highly regioselective ortho-formylation of phenols using magnesium chloride and paraformaldehyde.

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

-

Add a dry, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) via syringe.

-

Add dry triethylamine (2.0 eq.) dropwise to the stirred suspension.

-

Add a solution of 2-hydroxybenzonitrile (1.0 eq.) in the same anhydrous solvent.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

After completion, cool the mixture to room temperature and quench with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Formyl-2-hydroxybenzonitrile.

Characterization and Data Presentation

Thorough characterization of the synthesized 3-Formyl-2-hydroxybenzonitrile derivatives is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

| Property | Data |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| IUPAC Name | 3-formyl-2-hydroxybenzonitrile |

| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde |

| Predicted ¹H NMR | Aromatic protons (3H, multiplet), aldehyde proton (1H, singlet, ~10 ppm), hydroxyl proton (1H, broad singlet). |

| Predicted ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~115-120 ppm), and aldehyde carbonyl carbon (~190 ppm). |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for O-H (hydroxyl), C≡N (nitrile), C=O (aldehyde), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 147, along with characteristic fragmentation patterns. |

Note: Predicted spectroscopic data should be confirmed by experimental analysis.

Discovery and Biological Potential

The interest in 3-Formyl-2-hydroxybenzonitrile derivatives stems from the diverse biological activities exhibited by related compounds. The unique arrangement of functional groups in this scaffold makes it a promising starting point for the design of novel bioactive molecules.

Structure-Activity Relationship (SAR) Insights

Studies on substituted 2-hydroxybenzonitriles have revealed that the nature and position of substituents on the aromatic ring significantly influence their biological activity.[4] For instance, the introduction of halogen or nitro groups has been shown to enhance the antimicrobial and herbicidal properties of certain benzonitrile derivatives. The 3-formyl group in the target scaffold provides a handle for creating a library of derivatives, such as Schiff bases, hydrazones, and chalcones, which are known to possess a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[13]

Potential Therapeutic Applications

While specific biological data for 3-Formyl-2-hydroxybenzonitrile is not extensively documented in publicly available literature, its structural similarity to other bioactive compounds suggests several potential areas of investigation:

-

Anticancer Activity: 3-Formylchromones, which share a similar ortho-hydroxy-formyl aromatic motif, have been investigated for their cytotoxic effects against various cancer cell lines.[13] Derivatives of 3-Formyl-2-hydroxybenzonitrile could be explored for similar antiproliferative properties.

-

Enzyme Inhibition: The scaffold could serve as a template for the design of enzyme inhibitors. For example, the hydroxyl and formyl groups could chelate metal ions in the active site of metalloenzymes, or the overall structure could be tailored to fit into the binding pocket of various kinases or proteases.

-

Antimicrobial Agents: As mentioned, substituted benzonitriles have shown promise as antimicrobial agents.[4] The 3-Formyl-2-hydroxybenzonitrile core can be elaborated to optimize its interaction with microbial targets.

Caption: A generalized workflow for the discovery of new therapeutics based on the 3-Formyl-2-hydroxybenzonitrile scaffold.

Conclusion and Future Directions

The 3-Formyl-2-hydroxybenzonitrile scaffold represents a promising starting point for the synthesis of novel and biologically active compounds. This guide has outlined robust synthetic strategies for accessing this core structure and has highlighted the rationale behind its exploration in drug discovery. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-Formyl-2-hydroxybenzonitrile derivatives to fully elucidate their therapeutic potential. Detailed structure-activity relationship studies will be crucial in identifying lead compounds for further development as potential drug candidates.

References

- BenchChem. (2025).

- BenchChem. (n.d.). 2-Formyl-3-hydroxybenzonitrile. BenchChem.

- Clarke, H. T., & Read, R. R. (1925). m-Hydroxybenzaldehyde. Organic Syntheses, 4, 53.

- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.

- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

- BOC Sciences. (n.d.). CAS 858478-91-8 3-Formyl-2-hydroxybenzonitrile - NEW PRODUCT.

- BenchChem. (2025).

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.

- ResearchGate. (n.d.).

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

- PubMed. (n.d.). Structure and Activity Relationship of 2-(substituted Benzoyl)-Hydroxyindoles as Novel CaMKII Inhibitors.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Allen. (n.d.).

- Chemsrc. (2025). 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde.

- ResearchGate. (n.d.). (PDF) Synthesis, modification, characterization and biological activity of 3-hydroxybenzaldehydesalicylhydrazide.

- ResearchG

- PubChem. (n.d.). 3-Amino-2-hydroxybenzaldehyde.

- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- PubMed. (n.d.). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors.

- Grokipedia. (n.d.). Reimer–Tiemann reaction.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Acta Chemica Scandinavica. (n.d.).

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.).

- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.

- The Royal Society of Chemistry. (n.d.).

- Sciencemadness.org. (n.d.). the reimer-tiemann reaction.

- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.

- Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.

- PMC - PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.

- (n.d.).

- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1).

- ChemicalBook. (n.d.). 3-Cyanobenzaldehyde synthesis.

- ResearchGate. (n.d.).

- Enanti Labs. (n.d.).

- PubMed. (n.d.).

- ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.

Sources

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. 858478-91-8|3-Formyl-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formyl-2-hydroxybenzonitrile: A Key Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique arrangement of hydroxyl, formyl, and nitrile moieties on a benzene ring provides a versatile platform for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many biologically active compounds. This guide offers a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.

Molecular Formula: C₈H₅NO₂[1][2] CAS Number: 858478-91-8[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 147.13 g/mol | [1] |

| IUPAC Name | 3-formyl-2-hydroxybenzonitrile | [3] |

| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [3] |

| SMILES | N#CC1=CC=CC(C=O)=C1O | [2] |

| InChI Key | ZEZNTASFXDNPHK-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Formyl-2-hydroxybenzonitrile is not as straightforward as some of its isomers due to the directing effects of the hydroxyl and nitrile groups. The starting material for its synthesis is typically 2-hydroxybenzonitrile (2-cyanophenol). The introduction of a formyl group onto an aromatic ring can be achieved through several classic organic reactions.

Two plausible and widely used methods for the formylation of phenols are the Reimer-Tiemann and Vilsmeier-Haack reactions.

Conceptual Synthetic Pathways

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5] The electron-donating hydroxyl group of 2-cyanophenol activates the aromatic ring for electrophilic substitution, primarily at the ortho and para positions. However, the electron-withdrawing nature of the nitrile group deactivates the ring, making the reaction conditions crucial for achieving formylation. The ortho-directing influence of the hydroxyl group would be expected to favor the formation of 3-Formyl-2-hydroxybenzonitrile.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[6][7] For a substrate like 2-cyanophenol, the hydroxyl group provides the necessary electron density to facilitate the reaction. The electrophilic Vilsmeier reagent would then attack the activated ring, with the regioselectivity being influenced by both the activating hydroxyl group and the deactivating nitrile group.

The choice between these methods would depend on the desired regioselectivity and the overall yield. The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, while the Vilsmeier-Haack reaction is a versatile tool for introducing formyl groups onto a variety of electron-rich aromatic systems.

Caption: Conceptual synthetic routes to 3-Formyl-2-hydroxybenzonitrile from 2-cyanophenol.

Spectroscopic Characterization

The structural elucidation of 3-Formyl-2-hydroxybenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm) that is characteristic of the 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (δ 190-200 ppm), the nitrile carbon (δ 115-125 ppm), and the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield (δ 150-160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

-

A sharp, medium intensity C≡N stretching band for the nitrile group in the range of 2220-2260 cm⁻¹.

-

A strong C=O stretching band for the aldehyde carbonyl group around 1680-1700 cm⁻¹.

-

C-H stretching frequencies for the aromatic ring above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 147.13. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the formyl group (M-29).

Chemical Reactivity and Synthetic Utility

The unique arrangement of the three functional groups in 3-Formyl-2-hydroxybenzonitrile dictates its chemical reactivity and makes it a valuable building block for the synthesis of a variety of heterocyclic compounds.[8][9]

-

The Formyl Group: The aldehyde functionality is a key site for nucleophilic attack and condensation reactions. It can readily react with amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and undergo Wittig reactions to form alkenes. These transformations are fundamental in building more complex molecular scaffolds.

-

The Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can participate in O-alkylation and O-acylation reactions. Its acidity also allows it to act as an internal catalyst or directing group in certain reactions.

-

The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.

This trifunctional nature allows for a range of intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems such as benzofurans, quinolines, and other related scaffolds that are of significant interest in medicinal chemistry.

Caption: Key reaction pathways of 3-Formyl-2-hydroxybenzonitrile based on its functional groups.

Applications in Drug Discovery and Medicinal Chemistry

Hydroxybenzonitrile derivatives are important intermediates in the synthesis of fine chemicals, including pharmaceuticals and agricultural chemicals.[10] The structural motif of 3-Formyl-2-hydroxybenzonitrile serves as a valuable starting point for the synthesis of compounds with potential biological activity. For instance, derivatives of hydroxybenzaldehydes have been shown to possess antimicrobial activities.[3][11]

While specific applications of 3-Formyl-2-hydroxybenzonitrile in marketed drugs are not widely documented, its potential as a precursor for bioactive molecules is significant. The ability to generate diverse heterocyclic libraries from this starting material makes it a valuable tool for lead generation and optimization in drug discovery programs. For example, the synthesis of novel benzopyrone derivatives, which have shown anticancer activity, often involves precursors with similar functionalities.[12]

Safety and Handling

3-Formyl-2-hydroxybenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed (H302)[13]

-

Causes skin irritation (H315)[13]

-

Causes serious eye irritation (H319)[13]

-

May cause respiratory irritation (H335)[13]

Precautionary Measures:

-

Use only in a well-ventilated area.[13]

-

Avoid breathing dust/fumes.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Do not eat, drink, or smoke when using this product.[13]

In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell. For detailed safety information, always refer to the substance's specific Safety Data Sheet (SDS).

Conclusion

3-Formyl-2-hydroxybenzonitrile is a versatile and valuable building block for organic synthesis, particularly for the construction of complex heterocyclic systems. Its unique combination of reactive functional groups provides a rich platform for a wide array of chemical transformations. For researchers and professionals in drug development, this compound represents a key starting material for the synthesis of novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry.

-

Process for preparation of 2-hydroxybenzonitrile. (2014). Quick Company. Available from: [Link]

-

PubChem. 5-Formyl-2-hydroxybenzonitrile. National Institutes of Health. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

Huber, K., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1493. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Method for the preparation of 2 hydroxybenzonitrile. (1997). Google Patents.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017). ResearchGate. Available from: [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

-

Editorial: Emerging heterocycles as bioactive compounds. (2023). National Center for Biotechnology Information. Available from: [Link]

-

Bioactive heterocycles. III. (n.d.). The Library Search. Available from: [Link]

Sources

- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 3-formyl-2-hydroxybenzonitrile (C8H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. iris.unipa.it [iris.unipa.it]

- 9. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 10. asianpubs.org [asianpubs.org]

- 11. prepchem.com [prepchem.com]

- 12. CN103664698A - 2-cyanophenol preparing method - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Unlocking the Potential of 3-Formyl-2-hydroxybenzonitrile: A Technical Guide for Advanced Research

Foreword: The Untapped Versatility of a Trifunctional Scaffolding

In the landscape of synthetic chemistry and drug discovery, the pursuit of novel molecular architectures with diverse reactivity is paramount. 3-Formyl-2-hydroxybenzonitrile, a seemingly unassuming aromatic compound, presents itself as a molecule of significant untapped potential. Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile—offers a rich playground for chemical exploration. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the core properties of 3-Formyl-2-hydroxybenzonitrile and, more importantly, to chart a course for its future applications in medicinal chemistry, materials science, and beyond. We will delve into its synthesis, explore the reactivity of its functional triumvirate, and propose innovative research avenues, all grounded in scientific integrity and practical application.

Molecular Profile and Physicochemical Properties

3-Formyl-2-hydroxybenzonitrile, also known as 2-Cyano-6-formylphenol or 3-Cyano-2-hydroxybenzaldehyde, is a crystalline solid with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol .[1] The strategic placement of its functional groups on the benzene ring creates a unique electronic and steric environment, dictating its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C8H5NO2 | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| CAS Number | 858478-91-8 | [2] |

| Synonyms | 2-Cyano-6-formylphenol, 3-Cyano-2-hydroxybenzaldehyde | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | Inferred |

Synthetic Pathways: Accessing the Core Scaffold

While a direct, optimized synthesis for 3-Formyl-2-hydroxybenzonitrile is not extensively documented in readily available literature, established organic chemistry principles allow for the postulation of several viable synthetic routes. The key challenge lies in the selective introduction of the formyl group at the C3 position of a 2-hydroxybenzonitrile precursor.

Proposed Synthetic Strategy: Ortho-Lithiation Directed Formylation

A plausible and regioselective approach involves the directed ortho-lithiation of a protected 2-hydroxybenzonitrile derivative. The hydroxyl group can be protected with a suitable protecting group (e.g., methoxymethyl ether, MEM) that is stable to strongly basic conditions. Subsequent treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), would facilitate deprotonation at the C3 position, directed by the nitrile group. Quenching the resulting aryllithium species with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), followed by acidic workup and deprotection, would yield the desired 3-Formyl-2-hydroxybenzonitrile.

Experimental Protocol:

-

Protection of 2-hydroxybenzonitrile: To a solution of 2-hydroxybenzonitrile in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After cessation of hydrogen evolution, add the protecting group precursor (e.g., MEM-Cl) and allow the reaction to warm to room temperature. Monitor by TLC until completion.

-

Ortho-lithiation: Dissolve the protected 2-hydroxybenzonitrile in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA in THF. Stir for 1-2 hours at this temperature to ensure complete lithiation.

-

Formylation: Add anhydrous DMF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.

-

Workup and Deprotection: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent. The crude product can then be deprotected under acidic conditions (e.g., HCl in methanol) to yield 3-Formyl-2-hydroxybenzonitrile.

-

Purification: The final product can be purified by column chromatography on silica gel.

The Triumvirate of Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 3-Formyl-2-hydroxybenzonitrile stems from the distinct and complementary reactivity of its three functional groups. This allows for a plethora of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems.[3]

The Aldehyde: A Hub of Condensation and Reductive Amination

The formyl group is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base will yield α,β-unsaturated systems, which are precursors for various heterocyclic rings.

-

Wittig Reaction: Conversion of the aldehyde to an alkene with a wide range of functionalities is readily achievable.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of secondary and tertiary amines.

The Hydroxyl Group: A Nucleophilic Anchor and Directing Group

The phenolic hydroxyl group can act as a nucleophile and a directing group in electrophilic aromatic substitution.

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

-

Intramolecular Cyclizations: The proximity of the hydroxyl group to the formyl and nitrile functionalities facilitates intramolecular cyclization reactions, leading to the formation of benzofurans and other fused heterocyclic systems.[3]

The Nitrile Group: A Precursor to Amines and Carboxylic Acids

The nitrile group is a versatile functional group that can be transformed into other key functionalities.

-

Reduction: Reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) opens up avenues for further derivatization.

-

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions provides another handle for modification, such as amide bond formation.

Frontier Research Areas: Charting the Course for Discovery

The unique structural features of 3-Formyl-2-hydroxybenzonitrile suggest several promising areas for future research, particularly in the realms of medicinal chemistry and materials science.

Medicinal Chemistry: Scaffolding for Novel Therapeutics

The 2-hydroxybenzonitrile core is present in a number of biologically active molecules.[1] The addition of a formyl group at the C3 position provides a key point for diversification to explore new pharmacological space.

Rationale: Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1] The formyl group of 3-Formyl-2-hydroxybenzonitrile can be utilized to construct novel benzofuran derivatives with potentially enhanced activity and selectivity.

Experimental Workflow:

-

Synthesis of α-Halo Ketones: A diverse panel of α-halo ketones will be synthesized.

-

O-Alkylation and Cyclization: 3-Formyl-2-hydroxybenzonitrile will be O-alkylated with the synthesized α-halo ketones, followed by intramolecular cyclization to yield a library of novel 3-formyl-substituted benzofurans.

-

Derivatization of the Formyl Group: The formyl group can be further modified via reductive amination or condensation reactions to introduce various side chains designed to interact with the peripheral anionic site of AChE.

-

In Vitro AChE Inhibition Assay: The synthesized compounds will be screened for their ability to inhibit AChE using a standard Ellman's assay.

Caption: Workflow for the synthesis and screening of novel benzofuran-based AChE inhibitors.

Rationale: Schiff bases derived from salicylaldehyde derivatives are known to possess a broad spectrum of antimicrobial activities. The presence of the nitrile group in 3-Formyl-2-hydroxybenzonitrile could enhance this activity through increased lipophilicity or by acting as a hydrogen bond acceptor.

Experimental Workflow:

-

Synthesis of Schiff Bases: A library of Schiff bases will be synthesized by condensing 3-Formyl-2-hydroxybenzonitrile with a diverse range of primary amines, including substituted anilines and aliphatic amines.

-

Characterization: The synthesized compounds will be fully characterized by spectroscopic methods (NMR, IR, Mass Spectrometry).

-

Antimicrobial Screening: The compounds will be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Materials Science: Building Blocks for Functional Materials

The rigid, planar structure of the benzonitrile core, combined with the reactive functional groups, makes 3-Formyl-2-hydroxybenzonitrile an attractive building block for the synthesis of novel organic materials.

Rationale: The intramolecular hydrogen bonding between the hydroxyl and formyl groups can be perturbed by the presence of certain metal ions or anions, leading to a change in the molecule's fluorescence properties. This phenomenon can be exploited to develop selective chemosensors.

Experimental Workflow:

-

Spectroscopic Characterization: The photophysical properties (absorption and emission spectra) of 3-Formyl-2-hydroxybenzonitrile will be thoroughly characterized in various solvents.

-

Titration Studies: Fluorescence titration experiments will be performed with a range of metal ions and anions to investigate the sensing capabilities of the molecule.

-

Selectivity and Sensitivity Determination: The selectivity and sensitivity of the chemosensor will be determined.

Caption: Principle of a fluorescent chemosensor based on 3-Formyl-2-hydroxybenzonitrile.

Conclusion: A Call to Exploration

3-Formyl-2-hydroxybenzonitrile stands as a molecule ripe for exploration. Its trifunctional nature provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This guide has laid the groundwork by providing a comprehensive overview of its properties, proposing synthetic strategies, and outlining promising avenues for future research. It is now in the hands of innovative researchers to unlock the full potential of this intriguing molecular scaffold and translate its promise into tangible scientific advancements.

References

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

Sources

The Multifaceted Chemistry of 3-Formyl-2-hydroxybenzonitrile: A Hub for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

3-Formyl-2-hydroxybenzonitrile, a seemingly simple aromatic molecule, stands as a cornerstone in the edifice of modern synthetic and medicinal chemistry. Its unique trifunctional arrangement—a hydroxyl group, a formyl (aldehyde) group, and a nitrile group positioned in a specific ortho- and meta-relationship on a benzene ring—renders it a highly versatile building block. This strategic placement of reactive functionalities allows for a diverse array of chemical transformations, making it a coveted precursor for the synthesis of complex heterocyclic systems and a valuable scaffold in the design of novel therapeutic agents.

This technical guide provides a comprehensive literature review of 3-Formyl-2-hydroxybenzonitrile and its analogs, delving into its synthesis, spectroscopic characterization, and burgeoning applications in drug discovery. By synthesizing technical data with mechanistic insights, this document aims to equip researchers with the knowledge to harness the full potential of this remarkable molecule.

I. The Core Molecule: Physicochemical Properties and Spectroscopic Signature

3-Formyl-2-hydroxybenzonitrile, also known by its synonyms 2-Cyano-6-formylphenol and 3-Cyano-2-hydroxybenzaldehyde, possesses the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][2] Its structure is characterized by the presence of key functional groups that dictate its reactivity and spectroscopic properties.

Spectroscopic Data

| Spectroscopic Technique | Predicted Data for 3-Formyl-2-hydroxybenzonitrile | Reference Data for Analogous Compounds |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Hydroxyl proton (broad signal, δ 5.0-8.0 ppm) | For 2-hydroxybenzaldehyde, aromatic protons appear in the δ 7.0-7.6 ppm range, the aldehyde proton is around δ 9.9 ppm, and the hydroxyl proton is a broad singlet.[1] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Nitrile carbon (δ 115-125 ppm), Aldehyde carbon (δ 190-200 ppm) | For 2-hydroxybenzaldehyde, the aldehydic carbon is observed around δ 196 ppm, and the aromatic carbons span the region of δ 117-161 ppm.[3] |